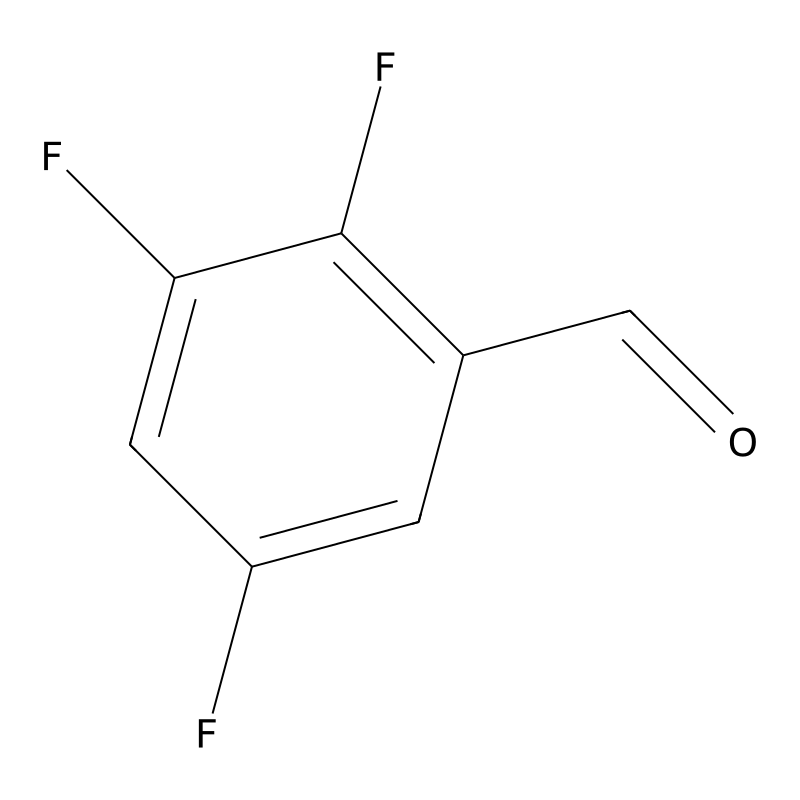2,3,5-Trifluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,3,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This substitution imparts distinct chemical properties that are leveraged in various scientific and industrial applications .
Synthesis:
,3,5-Trifluorobenzaldehyde is a relatively rare chemical compared to its non-fluorinated counterpart, benzaldehyde. Research efforts have explored various methods for its synthesis, including:
- Friedel-Crafts acylation of benzene with trifluoroacetyl chloride [].
- Gattermann reaction using trifluoromethoxybenzene and carbon monoxide.
- Oxidation of 2,3,5-trifluorobenzyl alcohol.
These methods provide researchers with options for obtaining 2,3,5-trifluorobenzaldehyde for their specific research needs.
Applications:
The primary application of 2,3,5-trifluorobenzaldehyde in scientific research lies in its use as a building block for the synthesis of more complex molecules. Due to the presence of the fluorine atoms, 2,3,5-trifluorobenzaldehyde possesses unique chemical properties compared to benzaldehyde. These properties, including altered reactivity and electronic character, can be advantageous in the design and synthesis of novel materials and pharmaceuticals.
Here are some specific examples of its use:
- Synthesis of fluorinated heterocycles: These are cyclic compounds containing atoms other than carbon in the ring, and they are often found in biologically active molecules. 2,3,5-Trifluorobenzaldehyde can be used as a starting material for the synthesis of various fluorinated heterocycles, such as pyrazoles, imidazoles, and triazoles [, ].
- Preparation of fluorinated polymers: Fluorinated polymers exhibit desirable properties like high thermal stability and chemical resistance. 2,3,5-Trifluorobenzaldehyde can be incorporated into the backbone of these polymers, influencing their properties and potential applications [].
- Development of novel ligands for transition metals: Ligands are molecules that bind to metal centers in coordination complexes. Fluorinated ligands can alter the electronic and steric properties of these complexes, leading to potential applications in catalysis and material science. 2,3,5-Trifluorobenzaldehyde can be used to synthesize fluorinated ligands for various transition metals [].
- Oxidation: It can be oxidized to form 2,3,5-trifluorobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert it to 2,3,5-trifluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups. Typical reagents for this process include Grignard reagents and organolithium compounds .
Several methods exist for synthesizing 2,3,5-trifluorobenzaldehyde:
- Fluorination of Benzaldehyde: One common method involves the reaction of benzaldehyde with aluminum trichloride and hydrogen trifluoride under controlled conditions to achieve selective fluorination at the desired positions.
- Industrial Production: In industrial settings, this compound is produced through large-scale reactions optimized for higher yields and purity. Reaction conditions such as temperature and pressure are carefully controlled to minimize by-products .
2,3,5-Trifluorobenzaldehyde has various applications across different fields:
- Chemistry: It serves as an intermediate in synthesizing various fluorinated compounds valuable in materials science and pharmaceuticals.
- Biology: The compound is used in biochemical assays and enzyme mechanism studies.
- Medicine: It acts as a building block for synthesizing potential drug candidates that incorporate fluorine-containing functional groups.
- Industry:
Research involving interaction studies of 2,3,5-trifluorobenzaldehyde primarily focuses on its reactivity with nucleophiles in substitution reactions. The presence of fluorine atoms significantly influences its electrophilicity and reactivity patterns compared to non-fluorinated analogs. Further studies could elucidate its interactions with biological macromolecules .
Several compounds share structural similarities with 2,3,5-trifluorobenzaldehyde. Here is a comparison highlighting its uniqueness:
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








